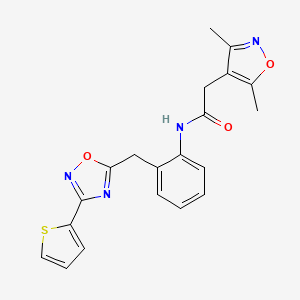
2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that possess significant pharmacological potential, evidenced by the interest in similar structures such as 1,3,4-oxadiazoles and their derivatives. These compounds have attracted attention due to their broad spectrum of biological activities, which makes them valuable for further chemical and pharmacological research.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from aryl/aralkyl organic acids, converted into corresponding esters, hydrazides, and finally to 1,3,4-oxadiazol derivatives. These processes often employ reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) in various conditions to achieve the target compounds (Gul et al., 2017).
Molecular Structure Analysis
Characterization of such compounds is typically performed using spectroscopic methods including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques are crucial for elucidating the molecular structure, confirming the successful synthesis of the compounds, and identifying any potential isomers or tautomeric forms present (Li Ying-jun, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often explored through their biological activities, including antimicrobial and anti-inflammatory effects. This is achieved by testing against various microbial species and evaluating their efficacy compared to reference standards. Additionally, the hemolytic activity and potential cytotoxicity are assessed to determine their safety profile for further biological applications (Gul et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystal structure, can be inferred from their synthesis and molecular structure. These properties are essential for understanding the compound's behavior in different environments and for designing formulations for potential applications.
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and the presence of functional groups, influence the compound's reactivity and biological activity. Studies on analogous compounds have utilized UV spectroscopic studies to determine acidity constants, which are pivotal for understanding the compound's protonation states in biological systems (Duran & Canbaz, 2013).
Scientific Research Applications
Antimicrobial and Hemolytic Activity
Research has shown that compounds similar to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, specifically 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, exhibit antimicrobial and hemolytic activities. These compounds have been synthesized and tested against various microbial species, showing promising results in controlling microbial growth (Gul et al., 2017).
Tumor Inhibition and Antioxidant Properties
Another study focused on the computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole compounds, for their toxicity assessment, tumor inhibition, and antioxidant properties. These compounds showed binding and moderate inhibitory effects in various assays, indicating potential for use in cancer treatment and prevention (Faheem, 2018).
Anti-Inflammatory Agents
A series of novel derivatives have been synthesized and evaluated for their anti-inflammatory activity, both in vitro and in vivo. The study suggests that these compounds, which include structural similarities to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, can be considered for further biological screening due to their promising anti-inflammatory properties (Nikalje et al., 2015).
Anticonvulsant Evaluation
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which are structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, has shown significant anticonvulsant activity. These findings indicate potential applications in the treatment of convulsive disorders (Nath et al., 2021).
Anticancer Activities
A study on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which bear structural resemblances, revealed their anticancer activities against human lung adenocarcinoma cells. This indicates a potential avenue for developing new anticancer drugs (Evren et al., 2019).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-15(13(2)26-23-12)11-18(25)21-16-7-4-3-6-14(16)10-19-22-20(24-27-19)17-8-5-9-28-17/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLIWNTZTJDDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

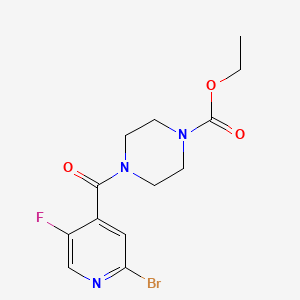
![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)
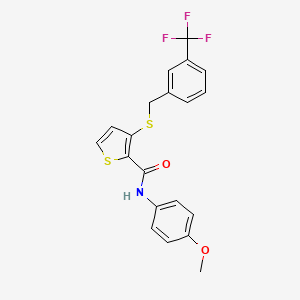
![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
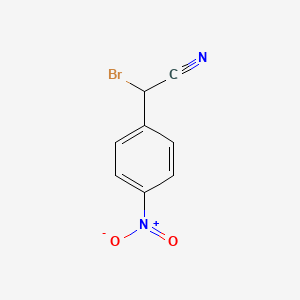
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)

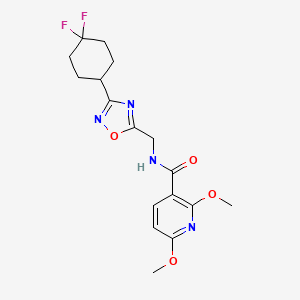
![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)